molecular formula C14H21NO2 B15305258 tert-Butyl (4-methylbenzyl)glycinate

tert-Butyl (4-methylbenzyl)glycinate

Cat. No.: B15305258
M. Wt: 235.32 g/mol
InChI Key: KYGKFGUMGSALTE-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a 4-methylphenyl group, and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide or other strong bases in polar solvents

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted esters or amides

Scientific Research Applications

Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • Benzoic acid 2-tert-butyl-4-methyl-phenyl ester
  • Tert-butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate

Uniqueness

Tert-butyl 2-{[(4-methylphenyl)methyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-[(4-methylphenyl)methylamino]acetate

InChI

InChI=1S/C14H21NO2/c1-11-5-7-12(8-6-11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3

InChI Key

KYGKFGUMGSALTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)OC(C)(C)C

Origin of Product

United States

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